molecular formula C6H7BClNO2 B1418397 2-Chloro-4-methylpyridine-5-boronic acid CAS No. 913836-08-5

2-Chloro-4-methylpyridine-5-boronic acid

Cat. No. B1418397
CAS RN: 913836-08-5
M. Wt: 171.39 g/mol
InChI Key: HMDMMWUUIMJRAQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyridine-5-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in the synthesis of compounds like 2-Chloro-4-methylpyridine-5-boronic acid . This process involves the use of a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura coupling reaction is another important method used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-methylpyridine-5-boronic acid is C6H7BClNO2 . The molecular weight is 171.39 g/mol . The InChI is 1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a significant chemical reaction involving 2-Chloro-4-methylpyridine-5-boronic acid . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

2-Chloro-4-methylpyridine-5-boronic acid has a molecular weight of 171.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 171.0258363 g/mol and the monoisotopic mass is also 171.0258363 g/mol . The topological polar surface area is 53.4 Ų .

Scientific Research Applications

  • Synthesis of Complex Compounds : This compound is used in the synthesis of complex organic structures. For example, Zinad et al. (2018) demonstrated its use in synthesizing 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, highlighting its role in constructing bipyridine derivatives through Suzuki–Miyaura carbon–carbon cross-coupling reactions (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

  • Development of Novel Fluorescent Probes : In the field of sensor technology, 2-Chloro-4-methylpyridine-5-boronic acid derivatives have been studied for their potential in creating novel fluorescent probes. For instance, Huang et al. (2012) discussed the progress of selective fluorescent chemosensors by boronic acid, which is crucial for detecting biological substances and disease diagnosis (Huang et al., 2012).

  • Electrochemical Applications : The compound has also found applications in electrochemical processes. Boye et al. (2006) explored its use in the electrochemical incineration of chloromethylphenoxy herbicides, demonstrating its potential in environmental cleanup and wastewater treatment (Boye et al., 2006).

  • Metal-Catalyzed Multicomponent Reactions : In organic chemistry, this compound is utilized in metal-catalyzed multicomponent reactions. Dimauro and Kennedy (2007) highlighted its utility in the synthesis of 3-amino-imidazopyridines using a microwave-assisted approach, emphasizing its versatility in constructing diverse compound libraries (Dimauro & Kennedy, 2007).

Future Directions

Boronic acid-based linkages, such as those in 2-Chloro-4-methylpyridine-5-boronic acid, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems . This makes them promising for the development of novel materials that show a longer lifetime and that can be easily recycled . These compounds are also significant for the development of new processing methods, such as 3D printing .

properties

IUPAC Name

(6-chloro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDMMWUUIMJRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657068
Record name (6-Chloro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylpyridine-5-boronic acid

CAS RN

913836-08-5
Record name B-(6-Chloro-4-methyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-methylpyridine-3-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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